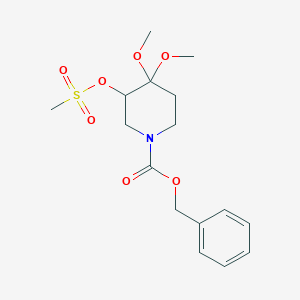
Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23NO7S and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a compound with potential therapeutic applications, particularly in the fields of anticoagulation and cancer treatment. This article explores its biological activity, synthesis, and implications based on current research findings.
- Common Name: this compound
- CAS Number: 1956306-17-4
- Molecular Formula: C₁₆H₂₃N₁O₇S
- Molecular Weight: 373.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₁O₇S |
| Molecular Weight | 373.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound functions as a Factor XIa inhibitor , which plays a crucial role in the coagulation cascade. By inhibiting Factor XIa, this compound can potentially reduce thrombin generation and platelet activation, making it a candidate for anticoagulant therapies .
Anticoagulant Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anticoagulant properties. In vitro assays demonstrated that these compounds can effectively inhibit clot formation in human plasma models. The inhibition of Factor XIa leads to a decrease in fibrin formation, thus reducing the risk of thrombosis .
Anticancer Potential
There is emerging evidence suggesting that this compound may also possess anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cell lines by modulating cellular signaling pathways involved in cell survival and proliferation. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
-
Anticoagulation Study :
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticoagulant activity of several piperidine derivatives, including this compound. The compound exhibited an IC50 value comparable to existing anticoagulants like rivaroxaban, demonstrating its potential as a therapeutic agent for thromboembolic disorders . -
Cancer Cell Line Evaluation :
A study published in Cancer Research assessed the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being implicated .
Propiedades
IUPAC Name |
benzyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S/c1-21-16(22-2)9-10-17(11-14(16)24-25(3,19)20)15(18)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPWJSDJWRMRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1OS(=O)(=O)C)C(=O)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














